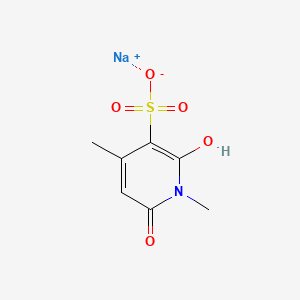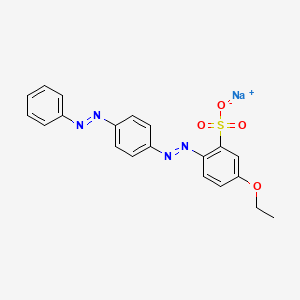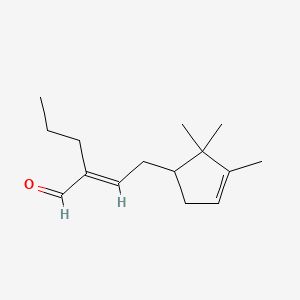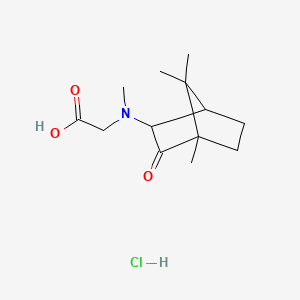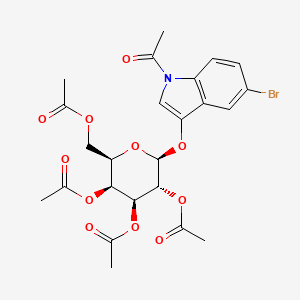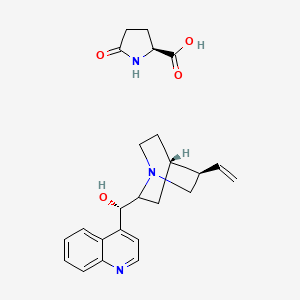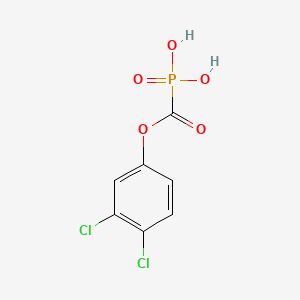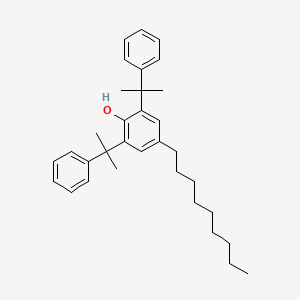![molecular formula C14H11N3O4 B12682026 2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 162265-48-7](/img/structure/B12682026.png)
2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a nitro group at the 6th position and an aminoethyl group at the 2nd position, making it a unique derivative of isoquinoline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- typically involves multi-step organic reactions. One common method includes the nitration of isoquinoline derivatives followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance reaction rates and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminoethyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-amino-.
Applications De Recherche Scientifique
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group can enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-amino-
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-hydroxy-
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-methyl-
Uniqueness
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- is unique due to the presence of both a nitro group and an aminoethyl group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the aminoethyl group can enhance binding affinity to specific molecular targets.
Propriétés
Numéro CAS |
162265-48-7 |
|---|---|
Formule moléculaire |
C14H11N3O4 |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H11N3O4/c15-6-7-16-13(18)9-3-1-2-8-11(17(20)21)5-4-10(12(8)9)14(16)19/h1-5H,6-7,15H2 |
Clé InChI |
SHXLELZKHGOXQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





